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molecular formula C10H8F4O2 B2612798 Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate CAS No. 208259-49-8

Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate

Cat. No. B2612798
M. Wt: 236.166
InChI Key: RDMLTCOKHPCPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211235B1

Procedure details

A solution of ethyl 3,5-difluorophenyl-α,α-difluoroacetate (from Example D24 below; 1 molar eq.) in 50% aqueous ethanol was treated with lithium hydroxide (1.5 molar eq.). The solution was stirred for 3 hours at ambient temperature then concentrated via rotary evaporation. The residue was taken up in water; a small amount of I N NaOH was added to make basic. The aqueous mixture was extracted with ether. The aqueous layer was acidified to pH 3 with 1 N HCl. The acid was extracted thrice with methylene chloride. The combined methylene chloride extracts were dried over Na2SO4, filtered, and concentrated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]([F:16])([F:15])[C:10]([O:12]CC)=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.[OH-].[Li+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([C:9]([F:16])([F:15])[C:10]([OH:12])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)OCC)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated via rotary evaporation
ADDITION
Type
ADDITION
Details
a small amount of I N NaOH was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The acid was extracted thrice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined methylene chloride extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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